t-Butyl beta-chloropropionylcarbamate
Description
t-Butyl beta-chloropropionylcarbamate is a carbamate derivative characterized by a tert-butyl group and a beta-chlorinated propionyl moiety. Carbamates are widely used as protective groups in peptide synthesis or as enzyme inhibitors due to their stability and reactivity . The beta-chloro substituent likely enhances electrophilicity, making it a candidate for nucleophilic substitution reactions, though detailed studies on its specific properties remain sparse.
Properties
CAS No. |
120158-04-5 |
|---|---|
Molecular Formula |
C8H14ClNO3 |
Molecular Weight |
207.65 g/mol |
IUPAC Name |
tert-butyl N-(3-chloropropanoyl)carbamate |
InChI |
InChI=1S/C8H14ClNO3/c1-8(2,3)13-7(12)10-6(11)4-5-9/h4-5H2,1-3H3,(H,10,11,12) |
InChI Key |
QGCMSTMUCHUCCM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(=O)CCCl |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=O)CCCl |
Synonyms |
Carbamic acid, (3-chloro-1-oxopropyl)-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares t-Butyl beta-chloropropionylcarbamate with related compounds in terms of synthesis, structural features, and applications:
Key Observations:
Safety Considerations : Unlike t-Butyl Alcohol, which is deemed safe in cosmetics , the carbamate derivatives’ safety profiles are less defined. The chloro substituent could introduce toxicity concerns, necessitating separate evaluations.
Research Findings and Gaps
- Synthetic Challenges : highlights the use of TMEDA and n-BuLi for lithiation in carbamate synthesis, but chlorinated analogs may require harsher conditions or inert atmospheres to prevent decomposition .
- Safety Data : The absence of explicit toxicity data for this compound contrasts with the rigorous safety assessment of t-Butyl Alcohol . This gap underscores the need for targeted studies on chlorinated carbamates.
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